molecular formula C10H11NO2 B592776 (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one CAS No. 1190363-44-0

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Cat. No. B592776
CAS RN: 1190363-44-0
M. Wt: 177.203
InChI Key: ZZNXHQSAOHUNDA-SECBINFHSA-N
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Description

“®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO2 . It is used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione .


Synthesis Analysis

The synthesis of pyridine-based compounds like “®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one” often involves the use of precursors and catalysts . For instance, one method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .


Chemical Reactions Analysis

Pyridine-based compounds, such as “®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one”, are known to exhibit significant clinical diversity . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .

Scientific Research Applications

  • Synthesis Methodologies :

  • Biological Activities :

    • Synthesis and evaluation of analogues for antiulcer activities, particularly a novel antipeptic agent, TY-11345, showing strong (H+ + K+)-ATPase inhibitory activity and antisecretory potencies (Yamada, Goto, Shimanuki, & Narita, 1994).
    • Investigation of antiinflammatory activity of compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues, with particular emphasis on compound WY-28342 (Calhoun et al., 1995).
  • Structural Studies :

properties

IUPAC Name

(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXHQSAOHUNDA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Q & A

Q1: What is the significance of the asymmetric transfer hydrogenation (ATH) reaction in the synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one for Rimegepant production?

A: The synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key chiral intermediate for Rimegepant, relies heavily on the efficiency and selectivity of the asymmetric transfer hydrogenation (ATH) reaction []. This reaction allows for the introduction of a chiral center with high enantioselectivity, which is crucial for the pharmacological activity of Rimegepant. The research paper by Jiang et al. [] focuses on optimizing this ATH process using a ruthenium-based catalyst and formic acid as the hydrogen source. This approach proved to be highly efficient, achieving a high yield (92.1%) and excellent enantioselectivity (99.9% ee) of the target compound []. The mild reaction conditions and low catalyst loading (0.5 mol%) make this optimized ATH process cost-effective and readily scalable for industrial production of Rimegepant.

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